molecular formula C26H38N4O4 B11096253 1,1'-Decane-1,10-diylbis[3-(2-methoxyphenyl)urea]

1,1'-Decane-1,10-diylbis[3-(2-methoxyphenyl)urea]

Cat. No.: B11096253
M. Wt: 470.6 g/mol
InChI Key: QTNDBDGVMDLPEN-UHFFFAOYSA-N
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Description

N’-(10-{[(2-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(2-METHOXYPHENYL)UREA is a complex organic compound characterized by its unique structure, which includes methoxyaniline and urea functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(10-{[(2-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(2-METHOXYPHENYL)UREA typically involves the reaction of 2-methoxyaniline with isocyanates to form the urea linkage. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and the process is usually carried out under an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(10-{[(2-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(2-METHOXYPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxy groups, using reagents like sodium methoxide.

Common Reagents and Conditions

Common reagents used in these reactions include organic solvents, acids, bases, and specific catalysts that can enhance the reaction rate and selectivity. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding quinones, while reduction can produce amines or alcohols.

Scientific Research Applications

N’-(10-{[(2-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(2-METHOXYPHENYL)UREA has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound can be used in the study of enzyme interactions and as a probe for biochemical assays.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N’-(10-{[(2-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(2-METHOXYPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity or function. The pathways involved may include signal transduction, metabolic processes, or gene expression regulation .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other urea derivatives and methoxyaniline-based molecules, such as:

Uniqueness

N’-(10-{[(2-METHOXYANILINO)CARBONYL]AMINO}DECYL)-N-(2-METHOXYPHENYL)UREA is unique due to its specific structure, which allows for distinct interactions with biological targets and its versatility in various chemical reactions. This uniqueness makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C26H38N4O4

Molecular Weight

470.6 g/mol

IUPAC Name

1-(2-methoxyphenyl)-3-[10-[(2-methoxyphenyl)carbamoylamino]decyl]urea

InChI

InChI=1S/C26H38N4O4/c1-33-23-17-11-9-15-21(23)29-25(31)27-19-13-7-5-3-4-6-8-14-20-28-26(32)30-22-16-10-12-18-24(22)34-2/h9-12,15-18H,3-8,13-14,19-20H2,1-2H3,(H2,27,29,31)(H2,28,30,32)

InChI Key

QTNDBDGVMDLPEN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCCCCCCCCCCNC(=O)NC2=CC=CC=C2OC

Origin of Product

United States

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